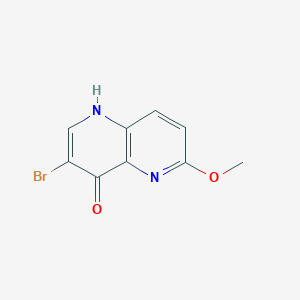

3-Bromo-6-methoxy-1,5-naphthyridin-4-ol

描述

Overview of Naphthyridine Core Structures in Contemporary Chemical Research

Naphthyridines are a class of bicyclic aromatic nitrogen-containing heterocycles. Structurally, they consist of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). researchgate.net This isomeric diversity allows for a wide range of chemical and physical properties, making them attractive scaffolds in various areas of chemical research.

Historically, the synthesis of naphthyridines has been a subject of interest, with methods like the Skraup and Friedländer reactions being adapted for their preparation. mdpi.comnih.gov Contemporary research continues to explore novel and more efficient synthetic routes, including multicomponent reactions and transition metal-catalyzed cross-coupling strategies. mdpi.comresearchgate.net The interest in naphthyridine derivatives is driven by their exceptionally broad spectrum of biological activities and their applications as ligands in coordination chemistry and as components in materials science. nih.govchemimpex.com

Chemical Significance of 1,5-Naphthyridines in Organic and Medicinal Chemistry

Among the six isomers, the 1,5-naphthyridine (B1222797) scaffold is of significant importance in both organic and medicinal chemistry. nih.gov Its rigid, planar structure serves as a versatile building block for the synthesis of a wide array of complex molecules. In medicinal chemistry, 1,5-naphthyridine derivatives have demonstrated a remarkable range of biological activities. nih.govnih.gov

The applications of 1,5-naphthyridine derivatives are extensive and continue to be an active area of research. Their ability to be selectively functionalized makes them crucial intermediates in the synthesis of novel compounds with tailored properties. chemimpex.com

Table 1: Applications of 1,5-Naphthyridine Derivatives

| Field of Application | Specific Use |

|---|---|

| Medicinal Chemistry | Anticancer Agents |

| Anti-inflammatory Agents | |

| Antibacterial Agents | |

| Antiviral Agents | |

| Antiparasitic Agents | |

| Organic Synthesis | Synthetic Intermediates |

| Ligands for Metal Complexes | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) |

| Polymers and Coatings | |

| Agrochemicals | Pesticides and Herbicides |

Contextualization of 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol within Advanced Naphthyridine Chemistry

The specific compound, this compound, represents a highly functionalized and strategically important intermediate in advanced naphthyridine chemistry. While dedicated research on this exact molecule is not extensively published, its chemical significance can be understood by examining its structural features and the reactivity of related compounds.

The synthesis of functionalized 1,5-naphthyridin-4-ols, or their keto tautomers 1,5-naphthyridin-4(1H)-ones, often involves cyclization reactions starting from substituted 3-aminopyridines. For instance, the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one has been achieved from 3-amino-4-bromopyridine. nih.gov This suggests that a plausible synthetic route to this compound would involve a suitably substituted aminopyridine precursor. The Gould-Jacobs reaction is a notable method for preparing 4-hydroxy-1,5-naphthyridine derivatives. mdpi.com

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups on the naphthyridine core allows for selective chemical modifications:

The Bromo Group: The bromine atom at the 3-position is a key reactive site. Halogenated naphthyridines are valuable intermediates for introducing a variety of substituents via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. researchgate.netnih.gov The pivotal role of bromo-substituted heterocycles in developing potent antibacterial agents has been noted, where the halogen can participate in crucial halogen-bonding interactions with biological targets. nih.gov

The Methoxy (B1213986) Group: The methoxy group at the 6-position influences the electronic properties of the aromatic system, which can affect the reactivity of other positions on the ring. It can also be a site for demethylation to reveal a hydroxyl group, providing another point for functionalization. The synthesis of methoxylated 1,5-naphthyridines, such as 3-methoxy-4-methyl-1,5-naphthyridine, has been reported. nih.gov

The Hydroxyl Group: The hydroxyl group at the 4-position can be converted into other functional groups. For example, it can be transformed into a halogen, which then serves as a leaving group for nucleophilic substitution reactions. mdpi.com This position is also crucial for the biological activity of many quinolone and naphthyridinone-based antibiotics.

In essence, this compound is a platform molecule, embodying the necessary functionalities for diversification in the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its strategic placement of bromo, methoxy, and hydroxyl groups offers chemists a powerful tool for the construction of complex and potentially bioactive 1,5-naphthyridine derivatives.

Structure

3D Structure

属性

分子式 |

C9H7BrN2O2 |

|---|---|

分子量 |

255.07 g/mol |

IUPAC 名称 |

3-bromo-6-methoxy-1H-1,5-naphthyridin-4-one |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) |

InChI 键 |

UTGCNXFYKIPNJM-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC2=C(C=C1)NC=C(C2=O)Br |

产品来源 |

United States |

Synthetic Methodologies for 3 Bromo 6 Methoxy 1,5 Naphthyridin 4 Ol and Analogues

Classical and Cyclization-Based Approaches to the 1,5-Naphthyridine (B1222797) Scaffold

The formation of the fundamental 1,5-naphthyridine ring system is often achieved through cyclization reactions that build the second pyridine (B92270) ring onto a pre-existing pyridine starting material. nih.gov Several classical methods have been adapted for this purpose.

The Skraup reaction is a foundational method for synthesizing quinolines and has been extended to the preparation of naphthyridines. iipseries.org The reaction involves the condensation of an aromatic amine, in this case, a 3-aminopyridine (B143674) derivative, with glycerol (B35011) in the presence of a strong acid like sulfuric acid and an oxidizing agent. nih.goviipseries.org The glycerol is first dehydrated to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine core. iipseries.org

Modified Skraup-type syntheses have been developed to improve yields and broaden the substrate scope. mdpi.com For instance, using 6-methoxy-3-pyridinamine as the starting material in a modified Skraup synthesis can lead to the formation of a 6-methoxy-1,5-naphthyridine scaffold. mdpi.com Catalysts such as iodine, manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) have been employed to facilitate the reaction under milder conditions. nih.gov While versatile, the Skraup reaction can be limited by harsh conditions and the potential for low yields, particularly with substituted aminopyridines bearing electron-withdrawing groups. google.com

Table 1: Overview of Skraup-Type Reactions for 1,5-Naphthyridine Synthesis

| Reaction Variant | Starting Material | Key Reagents | Typical Product | Reference(s) |

| Classical Skraup | 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | 1,5-Naphthyridine | nih.goviipseries.org |

| Modified Skraup | Substituted 3-Aminopyridine | Glycerol, Iodine, or other catalysts | Substituted 1,5-Naphthyridine | nih.govmdpi.com |

| Doebner-von Miller | 3-Aminopyridine | α,β-Unsaturated carbonyl compound | Substituted 1,5-Naphthyridine | researchgate.net |

The Friedländer synthesis provides another important route to the 1,5-naphthyridine skeleton. This method involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). researchgate.netsphinxsai.com For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-4-carbaldehyde or a 3-amino-4-acylpyridine serves as the starting material.

The reaction is typically catalyzed by an acid or a base. sphinxsai.comconnectjournals.com Modern variations have employed catalysts like propylphosphonic anhydride (B1165640) (T3P®) or cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to achieve higher yields under milder, sometimes solvent-free, conditions. researchgate.netconnectjournals.com The choice of the active methylene (B1212753) compound allows for the introduction of various substituents onto the newly formed ring. For example, using ethyl acetoacetate (B1235776) would introduce a methyl group at the 2-position and a carboxylic ester at the 3-position of the resulting naphthyridine. This pathway is highly convergent and offers good control over the substitution pattern of the final product. researchgate.netnih.gov

Table 2: Examples of Friedländer Condensation for Naphthyridine Synthesis

| Amino-Pyridine Substrate | Active Methylene Compound | Catalyst | Product Type | Reference(s) |

| 2-Aminonicotinaldehyde | Acetoacetanilide | Ammonium Sulphamate | 1,8-Naphthyridine (B1210474) derivative | sphinxsai.com |

| 2-Aminonicotinaldehyde | Various Carbonyls | CeCl₃·7H₂O | 1,8-Naphthyridine derivatives | connectjournals.com |

| 3-Amino-4-acylpyridine | Ketones, Esters | Propylphosphonic Anhydride (T3P®) | Polysubstituted 1,5-Naphthyridines | researchgate.net |

The Gould-Jacobs reaction is particularly relevant for the synthesis of 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 1,5-naphthyridin-4-ones). mdpi.comwikipedia.org The process begins with the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. mdpi.comablelab.eu This initial step forms a (pyridyl)aminomethylenemalonate intermediate. d-nb.info

Subsequent thermal cyclization of this intermediate, often at high temperatures (250-350 °C) in a high-boiling solvent like Dowtherm A or under microwave irradiation, leads to the formation of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. mdpi.comablelab.eud-nb.info The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxy-1,5-naphthyridine. wikipedia.org This methodology is highly effective for building the specific 4-hydroxy (or 4-oxo) substitution pattern found in the target compound, 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol. mdpi.com Starting with 3-amino-6-methoxypyridine in a Gould-Jacobs sequence would directly furnish the 6-methoxy-1,5-naphthyridin-4-ol (B1312718) core.

Targeted Strategies for Regioselective Functionalization of Naphthyridines

Once the 1,5-naphthyridine scaffold is constructed, targeted reactions are required to introduce the bromine and methoxy (B1213986) substituents at the correct positions. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic system and any pre-existing functional groups.

The introduction of a bromine atom onto the 1,5-naphthyridine ring is typically achieved through electrophilic aromatic substitution. nih.gov The position of bromination is directed by the existing substituents. For a 6-methoxy-1,5-naphthyridin-4-ol intermediate, the electron-donating methoxy group and the activating effect of the 4-hydroxy/oxo group influence the regiochemical outcome.

Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable synthetic intermediates. nih.gov Reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in an appropriate solvent are frequently used. nih.govresearchgate.net The 4-oxo group tends to direct electrophiles to the C3 position. Theoretical and experimental studies on similar heterocyclic systems confirm that the electronic distribution favors substitution at positions activated by electron-donating groups and ortho/para to directing groups. nih.govresearchgate.net Therefore, treatment of 6-methoxy-1,5-naphthyridin-4-ol with a suitable brominating agent is expected to yield the desired 3-bromo derivative with high regioselectivity.

There are two primary strategies for incorporating the 6-methoxy group: incorporating it in the starting material before cyclization or adding it to the naphthyridine core via nucleophilic substitution.

The most direct approach is to begin the synthesis with a pyridine precursor that already contains the methoxy group. For instance, using 5-methoxy-3-aminopyridine in a Gould-Jacobs or Skraup reaction would directly generate the 6-methoxy-1,5-naphthyridine scaffold. mdpi.commdpi.com This pre-functionalization strategy avoids potential issues with regioselectivity in later steps.

Alternatively, the methoxy group can be introduced onto a pre-formed naphthyridine ring through nucleophilic aromatic substitution (SNAᵣ). This requires an appropriate leaving group, such as a halogen (e.g., chlorine) or a nitro group, at the C6 position. The reaction of a 6-chloro-1,5-naphthyridine derivative with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or DMF would displace the chloride and install the methoxy group. mdpi.com The efficiency of SNAᵣ reactions on the naphthyridine ring is enhanced by the electron-withdrawing nature of the ring nitrogens, which stabilizes the Meisenheimer complex intermediate.

Table 3: Summary of Functionalization Strategies

| Functional Group | Method | Reagent/Precursor | Position | Reference(s) |

| Bromine (Br) | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) or Br₂ | C3 | nih.govnih.gov |

| Methoxy (OCH₃) | Pre-functionalization | 5-Methoxy-3-aminopyridine | C6 | mdpi.commdpi.com |

| Methoxy (OCH₃) | Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOCH₃) on a 6-halo-naphthyridine | C6 | mdpi.com |

Hydroxylation and Alkylation at the 4-Position of 1,5-Naphthyridines

The introduction of a hydroxyl group at the 4-position of the 1,5-naphthyridine ring system is a key step in the synthesis of the target compound and its analogues. A common and effective method for achieving this is the Gould-Jacobs reaction. wikipedia.org This reaction typically involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. For the synthesis of a precursor to this compound, one would start with a suitably substituted 3-aminopyridine. The cyclization step proceeds at high temperatures to afford the 4-hydroxy-1,5-naphthyridine scaffold. mdpi.com

Once the 4-hydroxy-1,5-naphthyridine core is established, further functionalization can be achieved through alkylation. The 4-hydroxy group can be converted to a 4-alkoxy group, such as the methoxy group in the target compound's name, through O-alkylation. This reaction is typically carried out using an alkyl halide (e.g., methyl iodide) in the presence of a base. However, the tautomeric nature of 4-hydroxy-1,5-naphthyridines, which can exist in a 1,5-naphthyridin-4(1H)-one form, presents the possibility of competitive N-alkylation at the ring nitrogen.

The regioselectivity between N- and O-alkylation is influenced by several factors, including the choice of base, solvent, and alkylating agent. For instance, using a silver salt in a non-polar solvent like benzene (B151609) has been reported to favor O-alkylation in similar heterocyclic systems, while alkali metal salts in polar aprotic solvents like DMF tend to promote N-alkylation. chemspider.com The steric and electronic properties of both the naphthyridine substrate and the alkylating agent also play a crucial role in determining the outcome of the reaction. chemspider.com

Advanced Catalytic Approaches in Naphthyridine Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to build complex molecular architectures. These methods are instrumental in the functionalization of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the naphthyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. tcichemicals.com In the context of 3-bromo-1,5-naphthyridine (B97392) derivatives, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, a base (e.g., potassium carbonate, cesium carbonate), and an organoboron reagent (e.g., an arylboronic acid or ester). nih.govresearchgate.net The reaction conditions are generally mild and tolerant of a variety of functional groups, making it a highly valuable tool in the synthesis of complex naphthyridine analogues.

Table 1: Illustrative Suzuki-Miyaura Coupling of a 3-Bromo-1,5-naphthyridine Derivative This table is based on typical conditions and yields reported for Suzuki-Miyaura reactions on similar bromo-heterocyclic substrates.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DME | 80 | 78 |

The Heck reaction provides a method for the arylation or vinylation of the 3-position by coupling the bromo-naphthyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is particularly useful for introducing unsaturated side chains. The choice of catalyst, ligand, base, and solvent can influence the efficiency and regioselectivity of the coupling. organic-chemistry.orgnih.gov

The Stille coupling , on the other hand, utilizes organotin reagents as the coupling partners. scispace.com This reaction is known for its mild conditions and tolerance of a wide array of functional groups. A 3-bromo-1,5-naphthyridine derivative can be coupled with various organostannanes (e.g., aryltributylstannanes, vinyltributylstannanes) in the presence of a palladium catalyst to form new carbon-carbon bonds at the 3-position. rsc.org

For the introduction of nitrogen-based substituents at the 3-position, the Buchwald-Hartwig amination is a premier method. chemspider.com This palladium-catalyzed reaction enables the coupling of the 3-bromo-naphthyridine with a wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles. The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand, such as those from the biarylphosphine class (e.g., XPhos, SPhos). A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to facilitate the reaction.

Table 2: Representative Buchwald-Hartwig Amination of a 3-Bromo-1,5-naphthyridine This table is based on general conditions and outcomes for Buchwald-Hartwig aminations on related bromo-azaheterocycles.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 90 |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 100 | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 100 | 88 |

Copper-Catalyzed Carbon-Nitrogen Bond Formation

As an alternative to palladium-catalyzed methods, copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a valuable pathway for the formation of carbon-nitrogen bonds. These reactions can be used to couple 3-bromo-1,5-naphthyridines with various nitrogen nucleophiles, including amines, amides, and heterocycles. researchgate.net Modern protocols often utilize copper(I) salts, such as CuI, in the presence of a ligand (e.g., a diamine or an amino acid) and a base. These conditions are often milder than traditional Ullmann reactions and exhibit broad substrate scope. researchgate.net

One-Pot Synthetic Protocols for Efficiency Enhancement

One-pot syntheses, which involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, economy, and environmental friendliness. These protocols reduce reaction times, minimize solvent usage and waste generation, and simplify purification processes. For the synthesis of complex heterocyclic systems like substituted 1,5-naphthyridines, multi-component reactions (MCRs) and tandem or domino reactions are particularly powerful one-pot strategies.

Multi-component reactions, by their nature, bring together three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. This approach is highly convergent and atom-economical. For instance, a one-pot, three-component reaction involving a 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359) in aqueous media has been shown to efficiently produce chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives. mdpi.com This strategy, catalyzed by sulfamic acid, highlights the potential for constructing fused 1,5-naphthyridine systems in a single, efficient operation. mdpi.com While not directly yielding the target compound, this methodology illustrates a pathway that could be adapted for analogous structures.

Another prominent one-pot approach involves domino or cascade reactions, where a single event initiates a sequence of intramolecular transformations to rapidly build molecular complexity. The synthesis of functionalized nih.govnih.govnaphthyridine derivatives has been achieved via a three-component domino reaction under catalyst-free conditions in ethanol (B145695), a relatively benign solvent. rsc.org Such protocols are prized for their operational simplicity and high yields. rsc.org Diazotization followed by fluorodediazoniation of a 1,5-naphthyridine intermediate has also been performed as a one-pot protocol, providing an attractive option for scale-up synthesis of fluorinated derivatives. nih.gov

Table 1: Examples of One-Pot Synthetic Protocols for Naphthyridine Derivatives

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Three-Component Reaction | 3-Aminopyridine, Arylaldehydes, 4-Hydroxycoumarin | Sulfamic acid / Water, 100 °C | Chromeno[4,3-b] nih.govresearchgate.netnaphthyridines | High yields, use of aqueous media, operational simplicity. | mdpi.com |

| Three-Component Domino Reaction | Glutaraldehyde, Malononitrile, β-Ketoamides | Catalyst-free / Ethanol | Functionalized nih.govnih.govnaphthyridines | Short reaction times, high yields, catalyst-free, benign solvent. | rsc.org |

| One-Pot Diazotization-Fluorodediazoniation | Amino-1,5-naphthyridine, NaNO₂, HF/Pyridine | - | Fluoro-1,5-naphthyridine | High yield, suitable for scale-up. | nih.gov |

| Multi-component "on-water" reaction | Isatin, Malononitrile, 3-Aminopyrazole | On-water, catalyst-free | Benzo[c]pyrazolo mdpi.comrsc.orgnaphthyridines | Environmentally benign, short reaction time, reduced waste. | rsc.org |

Sustainable and Green Chemistry Considerations in Naphthyridine Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and other fine chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing 1,5-naphthyridine derivatives, several green chemistry strategies have been explored.

A key consideration is the choice of solvent. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic protocols that proceed efficiently in aqueous media is a significant advancement. Multi-component syntheses of various naphthyridine isomers have been successfully carried out in water, often at room temperature, which also contributes to energy savings. tandfonline.combohrium.combohrium.com For example, the synthesis of 1,8-naphthyridine carboxylates was achieved through a four-component reaction in an aqueous medium at ambient temperature. bohrium.com

The use of reusable catalysts is another cornerstone of green chemistry. Magnetic nanoparticles, such as silica-coated iron oxide (SiO₂/Fe₃O₄), have emerged as highly effective and recyclable catalysts for the synthesis of naphthyridines. tandfonline.combohrium.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity, thereby reducing waste and cost. tandfonline.com

Furthermore, catalyst-free reactions represent an ideal green synthetic method, as they eliminate the need for, and subsequent removal of, a catalyst altogether. rsc.org The development of such protocols, often in benign solvents like ethanol or water, is a major goal in sustainable chemistry. rsc.orgrsc.org

Table 2: Green Chemistry Approaches in Naphthyridine Synthesis

| Green Approach | Methodology | Catalyst | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Use of Green Solvents | Multi-component reaction | SiO₂/Fe₃O₄ | Water | Non-toxic, abundant solvent; avoids volatile organic compounds (VOCs). | bohrium.com |

| Recyclable Catalysis | Multi-component reaction | SiO₂/Fe₃O₄@GO | Solvent-free | Easy separation of catalyst, reusability, reduced waste. | tandfonline.com |

| Energy Efficiency | Cyclisation of aminopyridines | None | None (Microwave) | Reduced reaction times, avoids high-boiling point solvents. | researchgate.net |

| Catalyst-Free Conditions | Three-component domino reaction | None | Ethanol | Eliminates catalyst cost and removal steps, operational simplicity. | rsc.org |

| "On-Water" Synthesis | Multi-component reaction | None | Water | Environmentally benign, transition-metal-free, reduced waste products. | rsc.org |

Reactivity and Chemical Transformations of 3 Bromo 6 Methoxy 1,5 Naphthyridin 4 Ol Derivatives

Electrophilic Substitution Reactions on the Naphthyridine Ring System

The 1,5-naphthyridine (B1222797) nucleus is generally less susceptible to electrophilic aromatic substitution (SEAr) than benzene (B151609) derivatives due to the electron-withdrawing effect of the two nitrogen atoms. However, the presence of activating groups such as the hydroxyl and methoxy (B1213986) substituents can facilitate these reactions. In the case of 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol, the electron-donating hydroxyl group at the 4-position and the methoxy group at the 6-position would be expected to activate the ring towards electrophiles.

It is known that nitration of benzonaphthyridines with a mixture of nitric acid and sulfuric acid occurs preferentially in the benzene ring. mdpi.com For this compound, electrophilic attack would be predicted to occur at positions ortho and para to the activating hydroxyl and methoxy groups. However, the existing substitution pattern limits the available positions. The most likely site for electrophilic attack would be the C-2 or C-8 positions, influenced by the directing effects of the existing substituents.

Halogenation, another key electrophilic substitution, has been demonstrated on the 1,5-naphthyridine core. For instance, bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid. nih.gov The regioselectivity of such reactions on substituted derivatives like this compound would be complex and dependent on the specific reaction conditions.

Nucleophilic Substitution Aromatic (SNAr) Processes

The electron-deficient nature of the 1,5-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is particularly true for positions bearing good leaving groups, such as halogens.

Displacement of Bromine and Other Halogen Substituents

The bromine atom at the 3-position of this compound is a prime site for nucleophilic attack. The displacement of halogens in the 1,5-naphthyridine series is a well-established method for the introduction of a variety of functional groups. For example, chloro-1,5-naphthyridines can undergo amination when treated with various amines, often catalyzed by palladium complexes. nih.gov It is highly probable that the 3-bromo substituent in the target molecule would readily undergo similar substitutions with nucleophiles such as amines, alkoxides, and thiolates.

The reactivity of halogens in SNAr reactions on naphthyridine rings is influenced by their position. Halogens at the 4-position are particularly activated towards nucleophilic displacement. While the target compound has a hydroxyl group at this position, related 4-halo-1,5-naphthyridines are known to be valuable precursors for the synthesis of 4-amino-1,5-naphthyridine derivatives. nih.gov

Methoxyl Group Reactivity and Transformations

The methoxy group at the 6-position is generally stable. However, under forcing acidic conditions, such as with hydrobromic or hydriodic acid, it can be cleaved to yield the corresponding phenol. This transformation would provide access to 3-bromo-1,5-naphthyridine-4,6-diol, opening up further avenues for derivatization at the 6-position. The methoxy group can also influence the regioselectivity of reactions on the ring through its electronic effects.

Oxidation and Reduction Pathways of the Naphthyridine Core

The 1,5-naphthyridine core can undergo both oxidation and reduction reactions, although the specific outcomes for this compound are not explicitly documented.

Oxidation of the nitrogen atoms in the 1,5-naphthyridine ring can lead to the formation of N-oxides. nih.gov Treatment with peracids like m-chloroperoxybenzoic acid (m-CPBA) would likely yield the corresponding mono-N-oxide or di-N-oxide. These N-oxides are valuable intermediates as they can activate the ring for both electrophilic and nucleophilic substitutions.

Reduction of the 1,5-naphthyridine ring system can lead to tetrahydro- or decahydro-1,5-naphthyridines, depending on the reducing agent and reaction conditions. rsc.org Catalytic hydrogenation over palladium on charcoal is a common method for the selective reduction of one of the pyridine (B92270) rings to afford a 1,2,3,4-tetrahydro-1,5-naphthyridine. rsc.org More vigorous reducing conditions, such as sodium in ethanol (B145695) or catalytic hydrogenation with platinum oxide in an acidic medium, can lead to the fully saturated decahydro-1,5-naphthyridine. rsc.org The substituents on this compound would likely influence the regioselectivity and feasibility of these reductions.

Metalation and Formation of Organometallic Intermediates

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the context of 1,5-naphthyridines, deprotonation can be achieved using strong bases, such as lithium amides or organolithium reagents, to form organometallic intermediates. These intermediates can then be trapped with various electrophiles to introduce a wide range of substituents.

For this compound, the directing effects of the hydroxyl, methoxy, and bromo groups, as well as the ring nitrogens, would play a crucial role in determining the site of metalation. The hydroxyl group, after deprotonation, is a powerful directing group, which could facilitate metalation at the C-2 position. Alternatively, the nitrogen atoms can direct metalation to adjacent positions. The resulting organometallic species would be valuable for forming new carbon-carbon and carbon-heteroatom bonds. Research on the regioselective metalation of the 1,5-naphthyridine scaffold has demonstrated the utility of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide) for achieving controlled functionalization. uni-muenchen.de

Side-Chain Modifications and Further Derivatization Strategies

Detailed research specifically outlining the side-chain modifications and further derivatization strategies for this compound is not extensively available in the public domain. However, based on the reactivity of the naphthyridine core and the present functional groups (bromo, methoxy, and hydroxyl groups), several potential derivatization pathways can be inferred.

The bromine atom at the 3-position represents a key site for modification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives.

The hydroxyl group at the 4-position offers another avenue for derivatization. It can be alkylated to form ethers or acylated to form esters. Furthermore, it could potentially be converted to a triflate, which can then act as a leaving group in subsequent nucleophilic substitution or coupling reactions.

The methoxy group at the 6-position is generally less reactive but could potentially be demethylated to the corresponding phenol, which would then be available for further functionalization.

While specific examples for this compound are not documented, the general reactivity of the naphthyridine scaffold suggests that these derivatization strategies are chemically feasible.

Complexation with Metal Ions and Ligand Chemistry

The nitrogen atoms within the 1,5-naphthyridine ring system of this compound make it a potential ligand for coordination with various metal ions. The lone pairs of electrons on these nitrogen atoms can be donated to a metal center, forming coordination complexes.

The geometry of the 1,5-naphthyridine core suggests that it could act as a bidentate ligand, coordinating to a metal ion through both nitrogen atoms, forming a chelate ring. The specific coordination mode and the stability of the resulting metal complex would depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands.

The electronic properties of the substituents (bromo and methoxy groups) can influence the electron density on the nitrogen atoms, thereby affecting the ligand's coordination ability and the properties of the resulting metal complexes. For instance, the electron-donating methoxy group could enhance the basicity of the nitrogen atoms, potentially leading to stronger metal-ligand bonds.

Further experimental studies are required to fully elucidate the coordination chemistry of this compound and to characterize the structure and properties of its potential metal complexes.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared, Raman) for Functional Group IdentificationNo specific Infrared (IR) or Raman spectroscopic data, which would identify the vibrational frequencies of the functional groups within 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol, was found.

While general principles of these analytical techniques are well-established for a wide range of chemical compounds, the specific application and resulting data for this compound have not been published in the accessible scientific literature. Therefore, a scientifically accurate article with the requested detailed findings cannot be generated.

Theoretical and Computational Chemistry Studies of 3 Bromo 6 Methoxy 1,5 Naphthyridin 4 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic behavior of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties. For 3-bromo-6-methoxy-1,5-naphthyridin-4-ol, methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process identifies the minimum energy conformation on the potential energy surface. For a molecule with flexible groups like the methoxy (B1213986) group in this compound, conformer analysis is crucial to identify different stable rotational isomers and their relative energies.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-Br | 1.90 Å |

| C4-O | 1.35 Å | |

| C6-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| Bond Angle | C2-C3-C4 | 120.5° |

| C5a-C6-C7 | 118.9° | |

| Dihedral Angle | C5a-C6-O-CH3 | 178.5° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Actual values would be obtained from specific quantum chemical calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. In molecules like this compound, the distribution of HOMO and LUMO can indicate likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Actual values would be obtained from specific quantum chemical calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. For this compound, the EPS map would likely show negative potential around the oxygen and nitrogen atoms, and positive potential around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of flexible molecules and their interactions with solvent molecules or biological macromolecules. For this compound, MD simulations could be used to explore its flexibility, solvation properties, and potential binding modes with a target protein. These simulations track the movements of atoms over time by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior.

In Silico Reactivity Predictions using Fukui Descriptors and Other Indices

To quantify the reactivity of different atomic sites within a molecule, various reactivity descriptors derived from conceptual DFT can be calculated. Fukui functions are particularly useful for predicting the sites of electrophilic, nucleophilic, and radical attack. These descriptors are based on the change in electron density when an electron is added to or removed from the molecule. Other reactivity indices such as global hardness, softness, and electrophilicity can also provide a general measure of a molecule's reactivity.

Table 3: Illustrative Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| N1 | 0.08 | 0.05 | 0.065 |

| C3 | 0.12 | 0.03 | 0.075 |

| C4 | 0.06 | 0.10 | 0.08 |

| N5 | 0.09 | 0.06 | 0.075 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Higher values indicate a greater propensity for the specified type of attack. Actual values would be obtained from specific quantum chemical calculations.

Computational Design and Virtual Screening Methodologies for New Derivatives

The insights gained from theoretical and computational studies can be leveraged for the rational design of new derivatives of this compound with improved properties. Computational design often involves modifying the parent structure by adding or substituting functional groups to modulate its electronic, steric, or pharmacokinetic properties.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking candidate molecules into the binding site of a target protein. For the 1,5-naphthyridine (B1222797) scaffold, virtual screening could be employed to identify new derivatives with potential therapeutic applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Naphthyridine Research

Rational Design of Naphthyridine Scaffolds for Specific Molecular Interactions

The rational design of naphthyridine-based compounds hinges on a deep understanding of their interactions with biological targets at a molecular level. The 1,5-naphthyridine (B1222797) core, a privileged scaffold in medicinal chemistry, serves as a versatile template for orienting substituents in three-dimensional space to achieve specific and high-affinity binding to target proteins. mdpi.com

The design process often begins with the identification of a "hit" compound from screening campaigns, which is then optimized through iterative cycles of design, synthesis, and biological evaluation. youtube.com For the 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol scaffold, the key structural features that can be rationally modified include:

The 1,5-Naphthyridine Core: This bicyclic system provides a rigid framework that can mimic the binding modes of endogenous ligands. The nitrogen atoms within the rings can act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within a protein's binding pocket.

The 4-Hydroxy Group: The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor. Its presence is often critical for interaction with specific amino acid residues in the target protein. Tautomerization to the keto form, 1,5-naphthyridin-4(1H)-one, can also influence its binding properties.

The 3-Bromo Substituent: The bromine atom at the C3 position introduces both steric bulk and electronic effects. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A key strategy in the rational design of novel inhibitors is "scaffold hopping," where the core of a known inhibitor is replaced with a different scaffold, such as a 1,5-naphthyridine, while maintaining the key binding interactions. This approach was utilized in the design of novel c-Met kinase inhibitors based on the MK-2461 template, where both 1,5- and 1,6-naphthyridine (B1220473) cores were explored. nih.gov

Elucidation of Substituent Effects on Reactivity and Intermolecular Binding

Electronic Effects:

The electronic nature of substituents can modulate the pKa of the naphthyridine nitrogens and the hydroxyl group, influencing their ability to form hydrogen bonds.

Electron-Withdrawing Groups (EWGs): A halogen like bromine at the C3 position is an electron-withdrawing group via induction, which can decrease the basicity of the ring nitrogens. This can alter the strength of hydrogen bonds and other electrostatic interactions.

Electron-Donating Groups (EDGs): The methoxy (B1213986) group at the C6 position is an electron-donating group through resonance, which can increase the electron density of the aromatic system. nih.gov This can enhance pi-stacking interactions with aromatic amino acid residues in the target protein.

Steric Effects:

The size and shape of substituents are critical for achieving a complementary fit within the binding site of a target protein.

Bulky Groups: The bromine atom at C3 introduces significant steric bulk. This can be exploited to probe for specific pockets within a binding site. If the pocket is accommodating, the bromo group can enhance binding affinity through favorable van der Waals interactions. Conversely, a bulky group can lead to steric clashes, reducing or abolishing activity.

Positional Isomerism: The relative positions of the substituents are crucial. For instance, in a series of novel bacterial topoisomerase inhibitors based on a 1,5-naphthyridine scaffold, it was found that an alkoxy group at C-2 and a halogen at C-7 were preferred for optimal activity, highlighting the importance of the substitution pattern. nih.gov

The following table summarizes the general effects of bromo and methoxy substituents on the properties of the 1,5-naphthyridin-4-ol (B95804) scaffold:

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Binding |

| Bromo | 3 | Electron-withdrawing (inductive) | Bulky | Halogen bonding, van der Waals interactions, potential for steric hindrance |

| Methoxy | 6 | Electron-donating (resonance) | Moderate bulk | Hydrogen bond acceptor, influences pi-stacking, can probe hydrophobic pockets |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry plays a pivotal role in modern drug discovery by providing insights into SAR at the molecular level and enabling the development of predictive models. youtube.com These approaches are particularly valuable when experimental data is limited.

Molecular Modeling and Docking:

Molecular modeling techniques can be used to build three-dimensional models of the this compound scaffold and its analogs. These models can then be used in molecular docking simulations to predict how these compounds might bind to a specific protein target. Docking studies can help to:

Identify potential binding modes.

Predict the binding affinity of different analogs.

Rationalize observed SAR data.

Guide the design of new compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, the general approach would involve:

Data Set Preparation: A series of analogs with varying substituents would need to be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model would be assessed using external test sets of compounds.

A validated QSAR model can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Design and Synthesis of Chemical Probes Based on the this compound Scaffold

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The this compound scaffold possesses several features that make it an attractive starting point for the development of chemical probes.

Key Considerations for Probe Design:

Potency and Selectivity: A good chemical probe should be highly potent for its intended target and exhibit minimal off-target activity. The substituents on the naphthyridine core can be modified to optimize these properties.

Cell Permeability: To be useful in cellular assays, the probe must be able to cross the cell membrane. The physicochemical properties of the molecule, such as lipophilicity, can be tuned to improve cell permeability.

Functional Handle for Conjugation: The scaffold can be functionalized with a reactive group (a "handle") that allows for the attachment of reporter tags, such as fluorescent dyes or biotin, for visualization or pull-down experiments. The bromine atom at the C3 position could potentially serve as a handle for cross-coupling reactions to introduce such functionalities.

Negative Control: A crucial component of a chemical probe set is a structurally similar but biologically inactive negative control. nih.gov This helps to ensure that any observed biological effects are due to the specific interaction of the probe with its target.

The development of a chemical probe based on the this compound scaffold would involve a systematic medicinal chemistry effort to install the necessary features while maintaining or improving upon the desired biological activity. The design of a naphthyridine-based chemical probe for Casein Kinase 2 (CK2) provides a relevant example of this process, where a potent and selective inhibitor was developed, along with a corresponding negative control. nih.govchemrxiv.org

The following table outlines a hypothetical design strategy for converting this compound into a chemical probe:

| Modification | Rationale | Example Functional Group |

| Introduce a linker | Provides a point of attachment for a reporter tag | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

| Attach a reporter tag | Enables visualization or affinity purification | Fluorescein, Biotin, Alkyne (for click chemistry) |

| Synthesize a negative control | To confirm target-specific effects | Replace a key interacting group (e.g., the 4-OH) with a non-interacting one (e.g., -H or -OMe) |

Advanced Research Avenues and Potential Applications of Naphthyridine Chemistry

Naphthyridine Derivatives as Building Blocks for Complex Chemical Architectures

The rigid and planar structure of the naphthyridine core, combined with the potential for functionalization at various positions, makes it an attractive synthon for the construction of complex chemical architectures. The presence of a bromine atom, a methoxy (B1213986) group, and a hydroxyl group on a compound such as 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol would offer multiple reaction sites for elaboration into more intricate structures.

Naphthyridine derivatives are extensively utilized in supramolecular chemistry to create self-assembling systems and advanced materials. Their ability to form predictable hydrogen-bonding patterns and to coordinate with metal ions is central to these applications. For instance, 1,8-naphthyridine-based ligands have been employed in the development of molecular tweezers and highly selective molecular receptors. researchgate.net These supramolecular structures can find use in host-guest chemistry, catalysis, and sensing.

In the realm of materials science, naphthyridine derivatives are of significant interest for the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.netresearchgate.net A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and shown to have high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities. researchgate.netrsc.org These properties make them suitable as emitters and electron-transport materials in OLEDs. researchgate.netrsc.org The systematic variation of substituents on the naphthyridine core allows for the fine-tuning of their photophysical and electronic properties. rsc.org

Table 1: Examples of Naphthyridine Derivatives in Material Science

| Compound Type | Application | Key Properties |

|---|---|---|

| n-type conjugated 1,8-naphthyridine oligomers | Organic Light-Emitting Diodes (OLEDs) | High glass-transition temperatures, high decomposition temperatures, reversible electrochemical reduction, high electron affinities. researchgate.netrsc.org |

The naphthyridine nucleus serves as a versatile starting point for the synthesis of more complex fused ring systems and polycyclic aromatic compounds. Various synthetic strategies, including intramolecular cycloaddition reactions and acid-mediated Friedel-Crafts-type reactions, have been developed to construct these elaborate structures. nih.govrsc.orgrsc.org For example, a mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been reported, demonstrating the utility of the naphthyridine scaffold in building molecular complexity. rsc.orgrsc.org

The synthesis of 1,5-naphthyridines fused with other heterocyclic rings, such as carbocycles, nitrogen heterocycles, oxygen heterocycles, and thieno heterocycles, has also been extensively explored. nih.govresearchgate.net These fused systems often exhibit unique photophysical properties and biological activities, making them attractive targets for drug discovery and materials science. rsc.orgresearchgate.net

Chemical Biology and Mechanistic Interrogation of Biological Systems

Naphthyridine derivatives have a rich history in medicinal chemistry, with many compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov Their mechanism of action often involves the specific inhibition of key enzymes, making them valuable tools for chemical biology and for dissecting complex biological pathways.

One of the most well-known applications of naphthyridines is as inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov Nalidixic acid, an early 1,8-naphthyridine derivative, was the first quinolone antibiotic and paved the way for the development of more potent fluoroquinolone drugs. mdpi.comnih.gov These compounds bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA, ultimately leading to bacterial cell death. mdpi.commdpi.com Docking studies have revealed strong interactions between naphthyridine derivatives and the E. coli DNA gyrase enzyme, supporting their mechanism of action. nih.gov

Naphthyridine-based compounds have also been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often implicated in diseases such as cancer. acs.orgacs.orgaacrjournals.orgnih.govnih.gov For example, novel 1,5- and 1,7-naphthyridine (B1217170) derivatives have been designed as potent kinase inhibitors of the fibroblast growth factor receptor (FGFR) family. aacrjournals.org Similarly, a naphthyridine-based chemical probe has been developed for Casein Kinase 2 (CK2), demonstrating exquisite selectivity and cellular activity. acs.org The study of how these inhibitors bind to the ATP-binding site of kinases provides valuable insights into the development of selective anticancer agents.

Table 2: Naphthyridine Derivatives as Enzyme Inhibitors

| Target Enzyme | Naphthyridine Scaffold | Therapeutic Area |

|---|---|---|

| DNA Gyrase/Topoisomerase IV | 1,8-Naphthyridine | Antibacterial. mdpi.comnih.govnih.govresearchgate.netrsc.org |

| Casein Kinase 2 (CK2) | Naphthyridine | Anticancer. acs.org |

| Protein Kinase D (PKD) | 2,6-Naphthyridine | Heart Failure. acs.orgnih.gov |

| Fibroblast Growth Factor Receptor (FGFR) | 1,5- and 1,7-Naphthyridine | Anticancer. aacrjournals.org |

Beyond direct enzyme inhibition, naphthyridine derivatives are being investigated for their role in modulating bacterial resistance mechanisms. Some 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.comnih.gov Mechanistic studies suggest that these compounds may inhibit efflux pumps, which are proteins that bacteria use to expel antibiotics from the cell. nih.govmdpi.com By blocking these pumps, the intracellular concentration of the antibiotic can be increased, restoring its efficacy. nih.govmdpi.com

The development of novel bacterial topoisomerase inhibitors (NBTIs) based on the naphthyridone scaffold provides another avenue for combating antimicrobial resistance. nih.gov These compounds have a bimodal mechanism of action, involving both the inhibition of gyrase/topoisomerase IV catalytic activity and the enhancement of enzyme-mediated DNA cleavage. nih.gov Understanding these dual mechanisms at a molecular level is crucial for designing next-generation antibiotics that can overcome existing resistance. nih.gov

Applications in Analytical Chemistry (e.g., as Fluorescent Probes or Reagents)

The inherent fluorescence of many naphthyridine derivatives, coupled with the ability to modulate their photophysical properties through chemical modification, has led to their application in analytical chemistry as fluorescent probes. acs.orgrsc.orgacs.orgnih.govnih.gov These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte.

A new class of "turn-on" fluorescent probes based on the 1,8-naphthyridine framework has been developed for the detection of amines and proteins. acs.orgacs.orgnih.gov These probes are initially non-fluorescent but become highly emissive upon reaction with primary amines, allowing for the sensitive and selective detection of these biomolecules. acs.orgacs.orgnih.gov Similarly, 2,7-naphthyridine (B1199556) derivatives have been engineered as ultrafast fluorescent probes for the detection of thiophenol, with a remarkable Stokes shift and high fluorescence enhancement. nih.gov Cationic fluorescent dyes based on the naphthalidine scaffold have also been synthesized for the near-infrared imaging of mitochondrial nucleic acids (DNA and RNA). rsc.org These probes exhibit an "OFF-ON" fluorescence response upon binding to nucleic acids, with a significant enhancement in fluorescence intensity. rsc.org

Table 3: Naphthyridine-Based Fluorescent Probes

| Naphthyridine Scaffold | Analyte | Key Feature |

|---|---|---|

| 1,8-Naphthyridine | Amines, Proteins | "Turn-on" fluorescence upon reaction with primary amines. acs.orgacs.orgnih.gov |

| 2,7-Naphthyridine | Thiophenol | Ultrafast response and large Stokes shift. nih.gov |

Future Directions and Emerging Trends in Naphthyridine Chemical Research

The field of naphthyridine chemistry is a dynamic and continually evolving area of research, with several key trends shaping its future trajectory. Scientists are increasingly focusing on the development of novel synthetic methodologies that offer greater efficiency, selectivity, and sustainability. This includes the exploration of greener synthetic routes, multicomponent reactions, and the use of innovative catalysts to construct the naphthyridine core and its derivatives. bohrium.com

A significant emerging trend is the application of functionalized naphthyridines in materials science. Researchers are investigating their potential in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices, owing to their unique photophysical and electronic properties.

Furthermore, the structural versatility of the naphthyridine scaffold continues to make it a valuable framework in medicinal chemistry for the design of targeted therapies. Future research is expected to delve deeper into their potential as kinase inhibitors for cancer therapy and as novel antibacterial and antiviral agents to combat drug-resistant pathogens. The development of naphthyridine-based compounds as probes for biological systems is another promising avenue of exploration.

常见问题

Q. What are the established synthetic routes for 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol?

The compound can be synthesized via the Conrad-Limpach cyclization protocol. This involves condensation of 6-methoxypyridin-3-amine with a β-ketoester (e.g., ethyl acetoacetate) under thermal conditions (130°C, 3 h), followed by cyclization in Dowtherm A at 240–250°C. Subsequent bromination at the 3-position can be achieved using brominating agents like PBr₃ or NBS .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXL for refinement) to resolve structural parameters. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. The bromine atom’s heavy atom effect aids in phasing .

Q. What are the solubility and storage recommendations for this compound?

Limited solubility in aqueous buffers; best dissolved in DMSO or DMF (10 mM stock solutions). Store at room temperature (RT) in airtight containers with desiccants to prevent hydrolysis. Protect from light to avoid photodegradation, as inferred from structurally related naphthyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for O-alkylation of the 4-hydroxy group?

Use CuI/TMEDA/Cs₂CO₃ in anhydrous DMF at 95°C for selective O-alkylation. Monitor progress via TLC or LC-MS. Alkyl bromides (e.g., propargyl bromide) are preferred electrophiles. Competitive N-alkylation is minimized by steric hindrance at the adjacent bromine atom .

Q. How do NMR techniques distinguish N- vs. O-alkylated derivatives?

- ¹H NMR : O-alkylation causes a downfield shift (~δ 4.5–5.5 ppm) for the -OCH₂- protons. N-alkylation shows upfield shifts for adjacent protons due to reduced electron density.

- ¹³C NMR : O-alkylated carbons resonate at ~δ 60–70 ppm, while N-alkylated carbons appear at ~δ 45–55 ppm.

- 2D HSQC/HMBC : Correlate alkyl protons to the naphthyridine core to confirm substitution sites .

Q. What computational tools predict synthetic accessibility for structural analogs?

PubChem’s retrosynthesis module and Reaxys’ reaction pathways can prioritize analogs. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity at the 3-bromo and 4-hydroxy positions. Use Gaussian or ORCA for ΔG‡ estimation of key steps .

Q. How to address discrepancies in reported purity across vendors?

Validate purity via orthogonal methods:

- HPLC-UV/ELSD : Quantify main peak area (>95%).

- Elemental Analysis (EA) : Match C/H/N/Br theoretical values.

- ¹H NMR : Integrate diagnostic peaks (e.g., methoxy singlet at δ ~3.9 ppm) against residual solvents .

Q. What strategies enhance biological activity in structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Swap bromine with CF₃ or CN groups to modulate lipophilicity (clogP).

- Positional scanning : Vary methoxy substitution (e.g., 6- vs. 7-methoxy) to assess kinase inhibition profiles.

- Prodrug design : Acetylate the 4-hydroxy group to improve membrane permeability .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature (Cyclization) | 240–250°C | Maximizes ring closure |

| Brominating Agent | PBr₃ in DCM | >90% efficiency |

| Alkylation Catalyst | CuI/TMEDA/Cs₂CO₃ | Reduces side products |

Q. Table 2. NMR Chemical Shifts for Key Protons

| Proton Type | δ (ppm) in O-alkylated Derivative | δ (ppm) in N-alkylated Derivative |

|---|---|---|

| -OCH₂- | 4.7–5.2 | N/A |

| Naphthyridine H-2 | 8.1–8.3 | 7.8–8.0 |

| Methoxy (-OCH₃) | 3.85–3.95 | 3.85–3.95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。